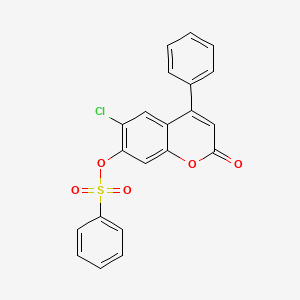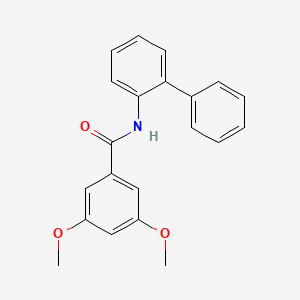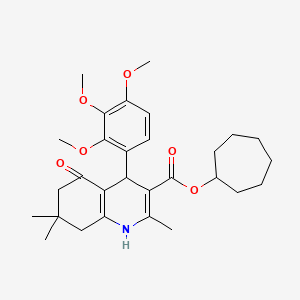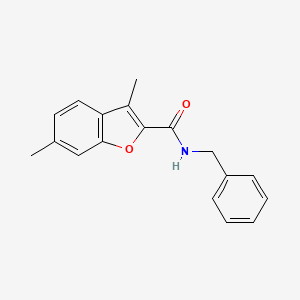
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate, also known as COB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COB is a synthetic compound that belongs to the class of chromone derivatives. It has a molecular formula of C24H16ClO5S and a molecular weight of 472.89 g/mol.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is not yet fully understood. However, studies have suggested that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to inhibit the activity of various enzymes involved in the inflammatory pathway, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to exhibit anti-inflammatory activity by inhibiting the activity of various enzymes involved in the inflammatory pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is its low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate. One potential direction is the development of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate-based fluorescent probes for biological imaging. Another potential direction is the optimization of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate synthesis methods to improve its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate and its potential applications in various fields of scientific research.
Métodos De Síntesis
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloro-4-phenylchromone with benzenesulfonyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between 6-chloro-4-phenylchromone and benzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5S/c22-18-11-17-16(14-7-3-1-4-8-14)12-21(23)26-19(17)13-20(18)27-28(24,25)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOLGXQYLTELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![4-(3,4-dimethylphenyl)-2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5215227.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
